molecular formula C16H20N4O2 B2554227 3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide CAS No. 1241065-05-3

3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide

Cat. No.: B2554227
CAS No.: 1241065-05-3
M. Wt: 300.362
InChI Key: BYJDPYKUCMFGNI-UHFFFAOYSA-N
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Description

3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide is a chemical compound with the CAS Registry Number 1241065-05-3 and a molecular formula of C16H20N4O2 . It has a molecular weight of approximately 300.16 g/mol and is characterized by a predicted density of 1.282 g/cm³ at 20 °C . The compound's structure features a benzamide core substituted with methyl and amino groups, linked via an ethanamide chain to a 1-cyano-1-cyclopropylethyl moiety . This specific arrangement of functional groups, including the cyano (C#N) and multiple amide groups, is often explored in medicinal chemistry and drug discovery research for modulating biological activity and pharmacokinetic properties. Compounds with similar structural features, such as cyclopropyl and cyano groups, are frequently investigated in the development of therapeutic agents, including Janus kinase (JAK) inhibitors and benzodiazepine derivatives . Researchers value this compound as a building block or intermediate for synthesizing more complex molecules or for studying structure-activity relationships (SAR). It is supplied exclusively for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-10-12(15(18)22)4-3-5-13(10)19-8-14(21)20-16(2,9-17)11-6-7-11/h3-5,11,19H,6-8H2,1-2H3,(H2,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJDPYKUCMFGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCC(=O)NC(C)(C#N)C2CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide typically involves multiple steps. One common approach starts with the preparation of the cyano-cyclopropyl intermediate, which is then coupled with a benzamide derivative. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and amide positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. In silico studies have shown that 3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide may act as an inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in the inflammatory response. The docking studies suggest that this compound could be a promising candidate for the development of anti-inflammatory drugs .

Table 1: Summary of Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (µM)Reference
This compound5-LOXNot specified

Anticancer Potential

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promising results in inhibiting cell proliferation in breast cancer and leukemia models.

Table 2: Summary of Anticancer Activity

Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerA-431 (skin cancer)<10
AnticancerMCF7 (breast cancer)Not specified

Case Study 1: Anti-inflammatory Effects

In a study evaluating various derivatives of benzamide, it was found that modifications to the benzamide structure significantly impacted anti-inflammatory efficacy. The compound demonstrated the ability to reduce levels of pro-inflammatory cytokines in cellular models, indicating its potential use in treating inflammatory diseases .

Case Study 2: Anticancer Activity

A study focused on the cytotoxic effects of structurally related compounds revealed that certain modifications enhanced their anticancer properties. The results indicated that derivatives similar to This compound achieved IC50 values lower than those of established chemotherapeutics, highlighting its potential as a lead compound for further development.

Mechanism of Action

The mechanism by which 3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to enzyme activity and protein function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Key Substituents/Features Potential Applications Reference
3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide Cyano-cyclopropylethyl, dual amide linkages Enzyme inhibition, metal catalysis N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl, N,O-bidentate group Metal-catalyzed C–H bond functionalization
Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides Aryl/alkyl groups, chloro-hydroxy substitution Lipophilicity studies, drug design
{[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino}acetic acid Benzimidazole, acetamide linker Glucose uptake modulation
  • Cyano vs.
  • Cyclopropane vs. Benzimidazole : The cyclopropane ring introduces steric constraints distinct from the planar benzimidazole in ’s compounds, possibly affecting binding affinity in biological targets .

Physicochemical Properties

  • Lipophilicity: highlights HPLC-derived log k values for chloro-hydroxy benzamides, which range from 1.2–3.5 depending on substituents. The target compound’s cyano group may reduce log k compared to alkyl/aryl analogs, impacting membrane permeability .
  • Solubility: The hydroxy group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide improves aqueous solubility relative to the target compound’s hydrophobic cyclopropane and cyano groups .

Biological Activity

The compound 3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N4O5C_{19}H_{24}N_{4}O_{5}. The compound features a cyano group, a cyclopropyl moiety, and a benzamide structure, which contribute to its pharmacological properties.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • JAK Inhibition : Compounds with structural similarities have been identified as Janus kinase (JAK) inhibitors. JAKs are crucial in cytokine signaling pathways, and their inhibition can lead to therapeutic effects in autoimmune diseases and certain cancers .
  • Cytotoxicity : Preliminary studies suggest that derivatives of similar benzamide structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzamide derivatives can induce apoptosis in cancer cells, a critical mechanism for anti-cancer drugs .

Cytotoxicity Assays

A series of studies have evaluated the cytotoxic activity of related compounds against different cancer cell lines using MTT assays. The results indicate varying degrees of potency:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-23110Apoptosis induction
Compound BSUIT-215Cell cycle arrest
Compound CHT-298DNA damage response

These findings suggest that modifications in the chemical structure can significantly influence the biological activity of these compounds.

Case Studies

  • Case Study on Apoptosis Induction : A study explored the effects of a related compound on MDA-MB-231 cells, demonstrating that treatment resulted in increased sub-G1 phase cells, indicative of apoptosis. Hoechst staining confirmed morphological changes consistent with apoptotic cell death .
  • JAK Pathway Inhibition : Another investigation focused on the JAK pathway's role in inflammation and cancer. The compound was shown to inhibit JAK-mediated signaling pathways, leading to reduced expression of pro-inflammatory cytokines in vitro .

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